
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diheptan-4-yl group and a (2R,3R)-2,3-dihydroxybutanedioate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. One common approach is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with diheptan-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diheptan-4-yl (2R,3R)-2,3-dioxobutanedioate, while reduction of the ester group may produce diheptan-4-yl (2R,3R)-2,3-dihydroxybutanol.
Wissenschaftliche Forschungsanwendungen
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its functional groups and reactivity.
Wirkmechanismus
The mechanism by which diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its interaction with molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diheptan-4-yl (2S,3S)-2,3-dihydroxybutanedioate: This stereoisomer has a similar structure but different spatial arrangement, leading to distinct chemical and biological properties.
Diheptan-4-yl (2R,3R)-2,3-dihydroxyhexanedioate: This compound has an extended carbon chain, which may affect its reactivity and applications.
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate derivatives: Various derivatives with different substituents can be synthesized to explore new properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
82064-38-8 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-5-9-13(10-6-2)23-17(21)15(19)16(20)18(22)24-14(11-7-3)12-8-4/h13-16,19-20H,5-12H2,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
XDCSODMMJNWPAU-HZPDHXFCSA-N |
Isomerische SMILES |
CCCC(CCC)OC(=O)[C@@H]([C@H](C(=O)OC(CCC)CCC)O)O |
Kanonische SMILES |
CCCC(CCC)OC(=O)C(C(C(=O)OC(CCC)CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


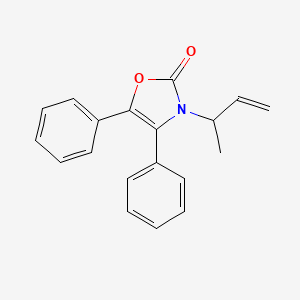
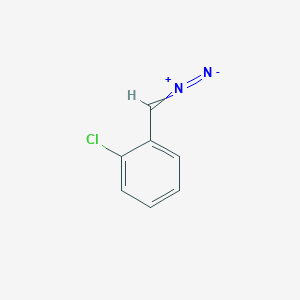
phosphane](/img/structure/B14432490.png)

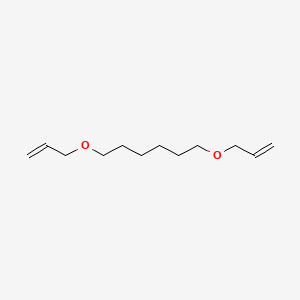
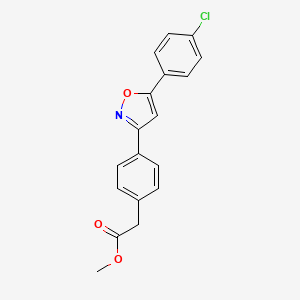
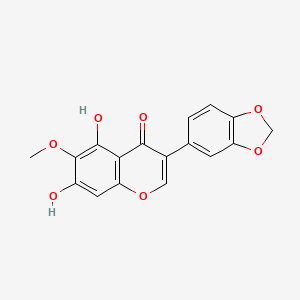
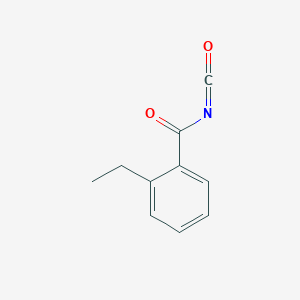
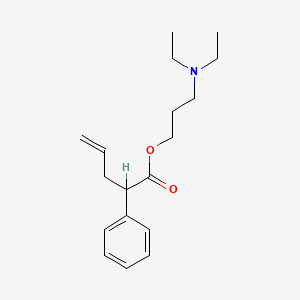

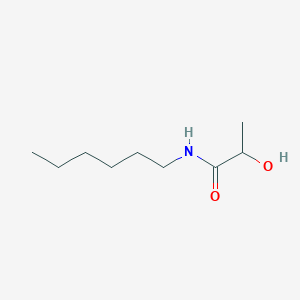

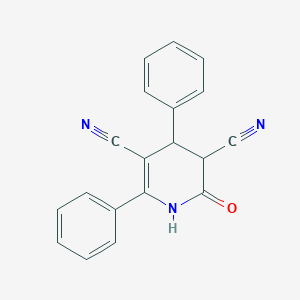
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
